Methylboronic acid, with the chemical formula , is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a methyl group and hydroxyl groups. This compound is notable for its versatile reactivity and is widely utilized in organic synthesis and catalysis. Methylboronic acid exists as a colorless liquid or crystalline solid, with a melting point ranging from 91 to 94 °C and a molar mass of 59.86 g/mol .
Methylboronic acid exhibits significant biological activity, particularly as a catalyst in organic reactions. Research indicates that primary alkylboronic acids, including methylboronic acid, are highly effective catalysts for dehydrative amide condensation reactions involving α-hydroxycarboxylic acids. These reactions demonstrate higher catalytic efficiency compared to arylboronic acids . Additionally, boronic acids can interact with biological molecules such as sugars and nucleotides, influencing various biochemical pathways.
Several methods exist for synthesizing methylboronic acid:
Methylboronic acid has diverse applications in both academic research and industrial processes:
Methylboronic acid shares structural similarities with several other boronic acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Molar Mass (g/mol) | Melting Point (°C) | Unique Features |
|---|---|---|---|---|
| Methylboronic Acid | 59.86 | 91–94 | High catalytic activity in amide formation | |
| Phenylboronic Acid | 121.93 | 216–219 | Used extensively in cross-coupling reactions | |
| Butylboronic Acid | 85.90 | 65–70 | Higher steric bulk affecting reactivity | |
| cis-Propenylboronic Acid | 85.90 | 65–70 | Useful in selective coupling due to geometry | |
| trans-Propenylboronic Acid | 85.90 | 123–127 | Different reactivity patterns compared to cis form |
Methylboronic acid stands out due to its high efficiency as a catalyst in organic transformations and its ability to facilitate selective reactions under mild conditions, making it a valuable tool in synthetic chemistry .
Methylboronic acid, with the molecular formula CH5BO2, is an organoboron compound characterized by a boron atom connected to one methyl group and two hydroxyl groups [1]. The central boron atom exhibits sp2 hybridization, resulting in a trigonal planar geometry with bond angles of approximately 120 degrees [2]. The carbon-boron bond length typically ranges between 1.55-1.59 Å, while the boron-oxygen bonds measure approximately 1.36-1.39 Å [3]. This molecular configuration contributes to the compound's unique chemical properties and reactivity patterns [4].
The molecular weight of methylboronic acid is 59.86 g/mol, making it one of the simplest boronic acid derivatives [5]. In its standard state, the molecule adopts a conformation where the hydroxyl groups are positioned to maximize hydrogen bonding opportunities while minimizing steric hindrance [6]. The boron atom possesses a vacant p-orbital perpendicular to the plane formed by its three bonds, which contributes to its Lewis acidic character [7]. This electronic configuration allows methylboronic acid to readily form coordination complexes with various Lewis bases [8].
Methylboronic acid differs structurally from boric acid (B(OH)3) primarily in the replacement of one hydroxyl group with a methyl group [6]. This substitution fundamentally alters the compound's geometric configuration, chemical reactivity, and physical properties [9]. While boric acid adopts a planar triangular structure with three hydroxyl groups arranged around the central boron atom, methylboronic acid features an asymmetric distribution of functional groups due to the presence of the methyl substituent [10].
The introduction of the methyl group in methylboronic acid results in several notable differences compared to boric acid:
| Property | Methylboronic Acid | Boric Acid |
|---|---|---|
| Molecular Formula | CH5BO2 | H3BO3 |
| Molecular Weight | 59.86 g/mol | 61.83 g/mol |
| Melting Point | 87-94°C | 170.9°C |
| Acidity (pKa) | ~9 | ~9.24 |
| Geometry | Trigonal planar | Trigonal planar |
| Hydrogen Bond Donors | 2 | 3 |
| Solubility in Water | Soluble | Moderately soluble |
Research has demonstrated that methylboronic acid exhibits greater bacteriostatic activity than boric acid at comparable concentrations, suggesting that the methyl substitution enhances certain biological properties [9]. Additionally, methylboronic acid has been shown to be less toxic than boric acid at higher concentrations, making it potentially more suitable for certain agricultural applications [10]. The electronic effects of the methyl group also influence the compound's ability to form coordination complexes and participate in various chemical reactions [11].
In its solid state, methylboronic acid exists as a white to light yellow crystalline powder with a melting point ranging from 87-94°C, depending on the purity and specific crystalline form [3] [8]. X-ray crystallographic studies have revealed that methylboronic acid molecules arrange themselves in the solid state through an extensive network of intermolecular hydrogen bonds [12]. This hydrogen bonding network significantly influences the compound's physical properties, including its melting point, solubility, and thermal stability [13].
Methylboronic acid can adopt different crystalline forms depending on the crystallization conditions, including temperature, solvent, and pressure [15]. These different polymorphs may exhibit variations in their physical properties and reactivity patterns [17]. The crystalline structure of methylboronic acid is characterized by layers of molecules connected through hydrogen bonding interactions, creating a three-dimensional network that contributes to the compound's structural stability [15].
When subjected to thermal analysis, methylboronic acid displays characteristic phase transitions corresponding to changes in its crystalline structure [17]. These transitions can be observed through techniques such as differential scanning calorimetry and thermogravimetric analysis [15]. The solid-state behavior of methylboronic acid is particularly important for understanding its stability during storage and its performance in various applications [17].
Hydrogen bonding plays a crucial role in determining the structural characteristics and physical properties of methylboronic acid [18]. The two hydroxyl groups attached to the boron atom serve as both hydrogen bond donors and acceptors, enabling the formation of complex hydrogen bonding networks in the solid state and in solution [19]. These hydrogen bonding patterns significantly influence the compound's crystalline structure, solubility, and reactivity [18].
In the solid state, methylboronic acid molecules typically form dimeric structures through reciprocal hydrogen bonding between the hydroxyl groups of adjacent molecules [19]. These dimers can further associate through additional hydrogen bonding interactions to create extended networks [20]. The strength and directionality of these hydrogen bonds contribute to the overall stability of the crystalline structure [19].
Research has shown that boronic acids, including methylboronic acid, demonstrate exceptional efficiency as hydrogen bonding partners due to their adaptable structures rather than their intrinsic acid/base properties [19]. The boronic acid homodimer is generally favored in competitive hydrogen bonding environments, making it the preferred hydrogen bonding pair even when competing with carboxylic acids or amide functions [19]. This preference for homodimeric association influences the compound's behavior in various chemical and biological systems [20].
The hydrogen bonding capabilities of methylboronic acid also play a significant role in its interactions with other molecules, particularly those containing complementary hydrogen bond acceptors such as nitrogen-containing heterocycles [21]. These interactions are essential for understanding the compound's behavior in complex chemical environments and its potential applications in molecular recognition and supramolecular chemistry [22].
Methylboronic acid readily undergoes dehydration to form anhydrides, particularly under anhydrous conditions or elevated temperatures [26]. The most notable anhydride derivative is trimethylboroxine (C3H9B3O3), a cyclic trimer formed through the condensation of three methylboronic acid molecules with the elimination of three water molecules . This cyclic structure features a six-membered B3O3 ring with alternating boron and oxygen atoms, with each boron atom bearing a methyl group .
The formation of trimethylboroxine occurs through a stepwise dehydration process:
Trimethylboroxine exhibits distinct physical and chemical properties compared to its parent compound methylboronic acid:
| Property | Methylboronic Acid | Trimethylboroxine |
|---|---|---|
| Molecular Formula | CH5BO2 | C3H9B3O3 |
| Molecular Weight | 59.86 g/mol | 125.53 g/mol |
| Physical State | Crystalline solid | Colorless to yellow liquid |
| Boiling Point | Decomposes | 79-80°C |
| Stability to Hydrolysis | Moderate | Higher |
| Solubility | Water-soluble | Soluble in non-nucleophilic solvents |
The formation of cyclic trimers is a characteristic feature of boronic acids and significantly influences their chemical behavior and stability [29]. Trimethylboroxine is more stable than methylboronic acid under certain conditions due to the delocalization of electrons within the B3O3 ring structure . This enhanced stability makes trimethylboroxine useful in various applications, including as a methylating agent in organic synthesis and as a derivatizing agent for gas chromatographic analysis [29].
Methylboronic acid exhibits well-defined physical constants that characterize its fundamental properties as an organoboron compound. The molecular formula CH₅BO₂ corresponds to a molecular weight of 59.86 g/mol [1] [2] [3]. The compound is assigned CAS Registry Number 13061-96-6 [1] [2] [3], establishing its unique chemical identity in chemical databases.
Experimental determination of thermal transition points reveals methylboronic acid has a melting point range of 91-94°C [1] [2] [3] [4], with some sources reporting a slightly narrower range of 88-90°C [5] [6]. The boiling point is predicted to be 141.7±23.0°C under standard atmospheric pressure [1] [2] [3], though this value represents a computational prediction rather than experimental measurement. Alternative sources report a more precise boiling point of 141.745°C at 760 mmHg [2]. The flash point has been determined as 39.5±22.6°C [7], indicating the compound's volatility characteristics and safety considerations for handling.
The density of methylboronic acid has been predicted as 0.965±0.06 g/cm³ [1] [2] [3], with an alternative computational value of 1.0±0.1 g/cm³ [7]. The refractive index is reported as 1.345 [7], providing optical characterization data. Vapor pressure measurements indicate 2.35 mmHg at 25°C [7], establishing its volatility profile under standard conditions.
Solubility studies demonstrate methylboronic acid is readily soluble in water [1] [2] [3], consistent with the polar nature of the boronic acid functional group. The compound also shows solubility in dimethyl sulfoxide and maintains good water compatibility [1] [3]. The hygroscopic nature of the compound [1] [3] necessitates careful storage under inert atmosphere conditions at temperatures below -20°C [1] [3].
The predicted pKa value for methylboronic acid is 9.97±0.43 [1] [3], placing it within the typical range for boronic acids. General boronic acid compounds exhibit pKa values around 9, though they can form tetrahedral boronate complexes with significantly lower pKa values of approximately 7 [8]. This Lewis acidic behavior stems from the electron deficiency of the boron center, which possesses only six valence electrons and maintains a vacant p-orbital [8]. The trigonal planar geometry around boron enables the formation of reversible covalent complexes with molecules containing vicinal diol functionalities [8].
Comprehensive vibrational spectroscopic analysis of methylboronic acid has been conducted using both Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. The solid-phase FTIR spectrum was recorded in the region 400-4000 cm⁻¹, while FT-Raman spectra were obtained over the broader range of 50-4000 cm⁻¹ [9] [10]. The spectral interpretation encompassed fundamental vibrational modes, combination bands, and overtone transitions [9] [10].
Density functional theory calculations using the B3LYP method with 6-311++G(d,p) basis set provided theoretical vibrational frequencies for comparison with experimental observations [9] [10]. The computed frequencies for the most stable conformer showed excellent agreement with experimental values, validating the computational approach [9] [10]. Predicted infrared and Raman intensities from the calculations enabled comprehensive spectral assignments [9] [10].
Nuclear magnetic resonance studies included both ¹H and ¹³C NMR spectroscopic investigations. Chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method [9] [10], providing theoretical predictions for comparison with experimental spectra. The ¹H and ¹³C NMR spectra were recorded and analyzed to determine the molecular structure and electronic environment [9] [10].
For boronic acids in general, ¹¹B NMR spectroscopy provides valuable structural information. Solid-state ¹¹B NMR studies of related boronic acids and esters reveal chemical shift spans ranging from 10-40 ppm [11]. Boronic acids typically exhibit larger ¹¹B chemical shift spans compared to their ester derivatives, with average values of 30.8 ppm for acids versus 17.8 ppm for esters [11]. This distinction reflects the different electronic environments and coordination states of the boron nucleus.
Electronic spectroscopy was performed in the wavelength range of 200-400 nm to characterize the electronic transitions of methylboronic acid [9] [10]. The UV-visible spectrum analysis coupled with time-dependent density functional theory (TD-DFT) calculations enabled determination of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies [9] [10]. These electronic properties provide insight into the reactivity and photochemical behavior of the compound.
While specific thermodynamic data for methylboronic acid are limited in the literature, computational studies provide valuable insights into its thermochemical properties. Theoretical calculations suggest that oxidative cleavage reactions involving the boron-carbon bond are thermodynamically favorable, with heats of reaction for methylboronic acid oxidation with water and hydrogen peroxide calculated as -112 and -345 kJ/mol, respectively [12] [13].
The thermal stability of methylboronic acid under ambient conditions is kinetically controlled rather than thermodynamically limited [12] [13]. Although the oxidative cleavage is thermodynamically favorable, the kinetic barrier prevents rapid decomposition under normal handling conditions. This kinetic stability enables practical use and storage of the compound despite its thermodynamic instability toward oxidation [12] [13].
Computational thermochemistry studies using high-level methods such as G4 and W1U approaches have been applied to related boronic acid systems [14]. These investigations reveal that achieving chemical accuracy in calculating formation enthalpies for boronic acids remains challenging, with different computational methods sometimes producing results that differ by several kJ/mol [14].
Comprehensive electronic structure analysis of methylboronic acid employed density functional theory calculations using both B3LYP and Hartree-Fock methods with the 6-311++G(d,p) basis set [9] [10]. The molecular geometry was optimized to determine the most stable conformational arrangement [9] [10]. Vibrational frequency calculations verified the optimized structure as a true minimum on the potential energy surface [9] [10].
Time-dependent TD-DFT calculations enabled determination of electronic transition energies and oscillator strengths [9] [10]. The HOMO and LUMO energies characterize the frontier molecular orbitals that govern chemical reactivity and electronic excitation processes [9] [10]. Mulliken population analysis provided atomic charge distributions, revealing the electron density distribution throughout the molecule [9] [10].
The electronic structure reflects the Lewis acidic character of the boron center, which arises from the sp²-hybridized boron atom possessing a vacant p-orbital orthogonal to the molecular plane [8]. This electron deficiency drives the compound's reactivity toward electron-rich species and enables coordination chemistry applications [8]. The calculated electronic properties support the observed chemical behavior and spectroscopic characteristics of methylboronic acid.